![molecular formula C17H19N5O4 B2517826 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923482-34-2](/img/structure/B2517826.png)

9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

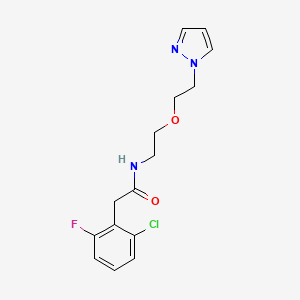

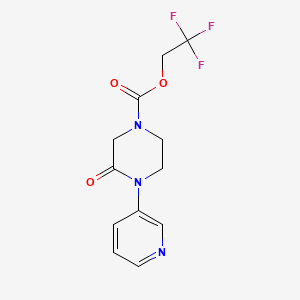

The compound , 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidine-2,4-diones. These compounds are of significant interest due to their potential biological activities, including antiallergic properties. The structure of the compound suggests that it may have been derived from a furo[3,4-d]pyrimidine scaffold, which is a bicyclic system combining a furan ring and a pyrimidine ring in one structure.

Synthesis Analysis

The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported to be achieved through a straightforward three-step pathway. Initially, a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid is performed, followed by a reaction with various amines to produce intermediate ureids. These intermediates are then subjected to ring closure to yield the bicyclic furo[3,4-d]pyrimidine scaffold in good yields. Further functionalization at the N-1 position allows for the generation of a diverse library of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of furo[3,4-d]pyrimidine-2,4-diones is characterized by the presence of a fused furan and pyrimidine ring. The compound of interest likely features additional substituents, such as a methyl group at the N-1 position and a 2-oxopropyl group, which could influence its chemical behavior and biological activity. The precise arrangement of these groups within the bicyclic system is crucial for the compound's properties and potential applications.

Chemical Reactions Analysis

Furo[3,4-d]pyrimidine-2,4-diones can undergo various chemical reactions, including partial hydrogenation, to yield dihydro- and tetrahydrofuro[3,4-d]pyrimidine derivatives . These reactions can modify the electronic and steric properties of the compound, potentially altering its biological activity. The presence of functional groups such as the 2-oxopropyl moiety may also participate in chemical reactions, further diversifying the chemical space of these heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,4-d]pyrimidine-2,4-diones are influenced by their molecular structure. The bicyclic system and the nature of the substituents affect the compound's solubility, stability, and reactivity. The antiallergic activity of related compounds has been evaluated using rat passive cutaneous anaphylaxis (PCA) screening, indicating that these compounds can be orally active and possess promising biological activities . The specific properties of the compound would need to be determined experimentally to fully understand its potential applications.

Mecanismo De Acción

Target of Action

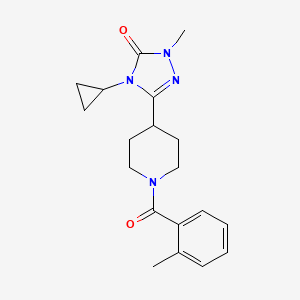

It’s known that pyrimidine derivatives, which this compound is a part of, often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that many pyrimidine derivatives exert their anticancer potential through inhibiting protein kinases . This inhibition can disrupt the normal signaling processes within the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

Given that protein kinases are often the target, it’s likely that multiple signaling pathways involved in cell growth and metabolism are affected .

Result of Action

It’s known that pyrimidine derivatives often exhibit anticancer activity . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

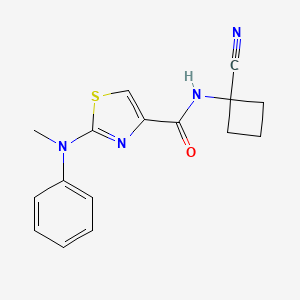

9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with monoamine oxidases (MAO), particularly MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters . The interaction with these enzymes suggests that this compound may influence neurotransmitter levels and, consequently, neurological functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance synaptic transmission and induce long-term potentiation (LTP) in neuronal cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidases, inhibiting their activity and leading to increased levels of neurotransmitters such as serotonin and noradrenaline . Additionally, this compound forms a flavin adduct with MAO-B, similar to the interaction observed with deprenyl, a known MAO-B inhibitor . These interactions highlight the compound’s potential as a therapeutic agent for neurological conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its effects on cellular function can change with prolonged exposure. For example, long-term studies have shown that it can lead to sustained increases in neurotransmitter levels, which may have therapeutic implications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances synaptic transmission and cognitive functions without significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions . These findings underscore the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases, influencing the metabolism of neurotransmitters . The compound’s metabolism also involves hydroxylation, which produces derivatives that may have distinct biological activities . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters and binding proteins, which facilitate its localization to target sites . Its distribution within the brain and other tissues suggests it can cross the blood-brain barrier, making it a potential candidate for neurological therapies.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is likely localized to specific cellular compartments, such as mitochondria, where it can interact with monoamine oxidases . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

9-(furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-11(23)9-22-15(24)13-14(19(2)17(22)25)18-16-20(6-4-7-21(13)16)10-12-5-3-8-26-12/h3,5,8H,4,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVLFXKRRWENJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)